
L-Methionine, 2-hydroxy- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Methionine, 2-hydroxy- (9CI) is a derivative of the essential amino acid methionine It is known for its role in various biological processes, including protein synthesis and metabolism
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, 2-hydroxy- (9CI) typically involves the hydroxylation of methionine. One common method is the catalytic hydroxylation of methionine using hydrogen peroxide in the presence of a catalyst such as iron or copper. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxylated product .
Industrial Production Methods
Industrial production of L-Methionine, 2-hydroxy- (9CI) often relies on fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the compound through fermentation. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain the final product .
化学反応の分析
Types of Reactions
L-Methionine, 2-hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to regenerate methionine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regenerated methionine.
Substitution: Various substituted methionine derivatives.
科学的研究の応用
L-Methionine, 2-hydroxy- (9CI) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various methionine derivatives.
Biology: Studied for its role in protein synthesis and metabolism.
Industry: Used as a feed additive in animal nutrition to enhance growth and improve feed efficiency.
作用機序
L-Methionine, 2-hydroxy- (9CI) exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a precursor for the synthesis of glutathione, a major cellular antioxidant.
Protein Synthesis: It is involved in the synthesis of proteins by providing methionine residues.
Metabolic Pathways: It participates in various metabolic pathways, including the transsulfuration pathway and the methionine cycle.
類似化合物との比較
Similar Compounds
DL-Methionine: A racemic mixture of D- and L-methionine.
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA): A hydroxy analogue of methionine used as a feed additive.
Uniqueness
Unlike DL-Methionine, which is a racemic mixture, L-Methionine, 2-hydroxy- (9CI) is a single enantiomer, providing more consistent biological effects .
特性
CAS番号 |
103063-66-7 |
|---|---|
分子式 |
C5H11NO3S |
分子量 |
165.21074 |
同義語 |
L-Methionine, 2-hydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


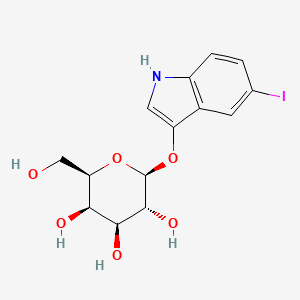
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)
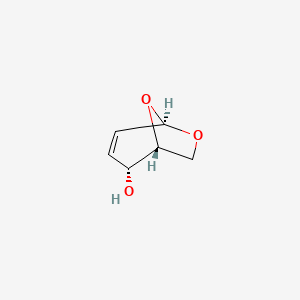
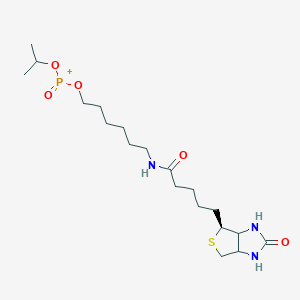
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
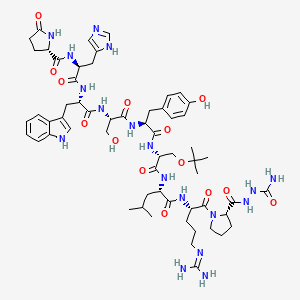
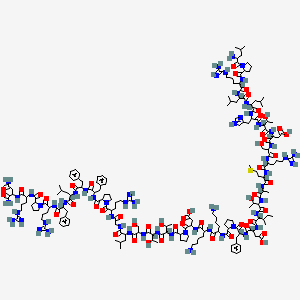
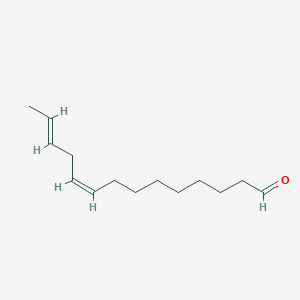
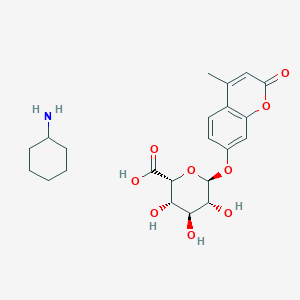
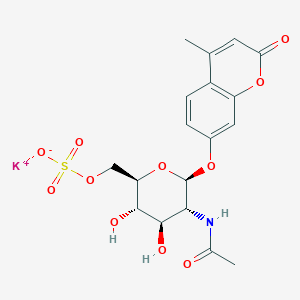
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine](/img/structure/B1140082.png)

